molecular formula C12H15NO4 B1596308 Ethyl 2-(4-nitrophenyl)butanoate CAS No. 6973-78-0

Ethyl 2-(4-nitrophenyl)butanoate

Cat. No. B1596308
Key on ui cas rn: 6973-78-0
M. Wt: 237.25 g/mol
InChI Key: LBEVBNULNXDPFP-UHFFFAOYSA-N
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Patent
US04439448

Procedure details

In 250 ml of ethanol was dissolved 16.71 g (0.08 mole) of 2-(4-nitrophenyl)-n-butyric acid and 15 ml of conc. sulfuric acid was then added and heated under reflux for 3.5 hours on an oil bath. After the ethanol was distilled off in vacuo, the residue was neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated sodium chloride solution and dried over sodium sulfate. After the ethyl acetate was distilled off in vacuo, the residue was subjected to silica gel chromatography eluting with a mixture of benzene and n-hexane (1:1) to give 9.13 g (0.0385 mole, 48% yield) of ethyl 2-(4-nitrophenyl)-n-butyrate.
Quantity
16.71 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:14][CH3:15])[C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[CH2:21](O)[CH3:22]>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH2:14][CH3:15])[C:11]([O:13][CH2:21][CH3:22])=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
16.71 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)CC
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours on an oil bath
Duration
3.5 h
DISTILLATION
Type
DISTILLATION
Details
After the ethanol was distilled off in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the ethyl acetate was distilled off in vacuo
WASH
Type
WASH
Details
eluting with a mixture of benzene and n-hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0385 mol
AMOUNT: MASS 9.13 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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